molecular formula C22H24N2O6 B12920245 alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid CAS No. 83408-91-7

alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid

Cat. No.: B12920245
CAS No.: 83408-91-7
M. Wt: 412.4 g/mol
InChI Key: NADUPBAJEHIKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.

  • Molecular Formula : C22H24N2O6
  • Molecular Weight : 412.44 g/mol
  • Structure : The compound features a quinazoline core substituted with a methoxyphenyl group and an acetic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following points summarize key findings regarding its anticancer activity:

  • Cytotoxicity Against Cancer Cell Lines :
    • Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain derivatives have shown IC50 values lower than standard chemotherapeutics like etoposide .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds may interact with the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The presence of methoxy groups enhances binding affinity to the active site of EGFR .
  • Induction of Apoptosis :
    • Morphological analyses and flow cytometry have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Inhibition of Bacterial Growth :
    • Some studies indicate that quinazoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Data Table: Biological Activity Overview

Biological ActivityCell Line/OrganismIC50 ValueReference
AnticancerMDA-MB-231< 10 µM
AnticancerA549< 15 µM
AntimicrobialE. coliInhibitory
AntimicrobialS. aureusInhibitory

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

  • Study on Quinazolinone Derivatives :
    • A study synthesized various quinazolinone derivatives linked to triazoles and evaluated their anticancer activity. Compounds with methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs .
  • Review on Quinazoline Analogues :
    • A comprehensive review analyzed the structure-activity relationship (SAR) of quinazoline analogues as dihydrofolate reductase (DHFR) inhibitors. It was found that specific substitutions significantly improved biological activity compared to standard treatments like methotrexate .

Properties

CAS No.

83408-91-7

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-methyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]butanoic acid

InChI

InChI=1S/C22H24N2O6/c1-12(2)18(22(26)27)24-20(23-15-9-7-6-8-14(15)21(24)25)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-12,18H,1-5H3,(H,26,27)

InChI Key

NADUPBAJEHIKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.